2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is an intriguing compound with a complex chemical structure that has piqued the interest of researchers in multiple scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic synthesis starting from readily available precursors. One approach may include the construction of the oxazole ring through a cyclization reaction, followed by the formation of the quinazoline core via a condensation reaction. This complex synthesis requires precise control of reaction conditions such as temperature, solvent, and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Scaling up the synthesis to industrial levels involves optimizing reaction conditions and selecting appropriate catalysts to enhance reaction efficiency and selectivity. Continuous flow processes, where reactants are constantly supplied and products removed, can be employed to achieve a more efficient and consistent production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one can participate in several types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce various functional groups.
Reduction: : Certain portions of the molecule, such as the quinazoline ring, can undergo reduction.
Substitution: : The ethoxyphenyl group may be a target for substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers for oxidation, hydrogen donors or metal catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the desired transformation.
Major Products Formed from These Reactions
Products depend on the type of reaction performed. For example, oxidation may yield alcohols or ketones, while reduction may yield amines or reduced heterocycles.
Scientific Research Applications
2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one has found applications in various fields:
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials with specialized properties.
Mechanism of Action
The compound exerts its effects through specific molecular interactions, such as binding to enzymes or receptors. The exact mechanism often involves modulation of biological pathways, potentially through inhibition or activation of key proteins. Understanding these mechanisms is crucial for developing therapeutic applications.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other compounds with similar structures, such as other quinazolinone derivatives or oxazole-containing molecules, 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one stands out due to its unique functional groups and their positioning, which may confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Quinazolin-4-one derivatives
Oxazole-containing compounds
Ethoxyphenyl-substituted molecules
Conclusion
This compound is a compound of significant interest due to its complex structure and diverse applications
Properties
IUPAC Name |
2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-27-19-12-8-6-10-16(19)20-23-18(14(2)28-20)13-29-22-24-17-11-7-5-9-15(17)21(26)25(22)3/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNYCBHYFRREFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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